Fgfr2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[6-(3-ethoxyphenyl)-1H-indazol-3-yl]benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-10-6-9-16(13-18)17-11-12-19-20(14-17)24-25-21(19)23-22(26)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H2,23,24,25,26) |
InChI Key |
QKJLYUUEYRTLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols for Fgfr2-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR2 signaling pathway, often due to gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including gastric, breast, and endometrial cancers. This makes FGFR2 a compelling target for the development of novel cancer therapeutics. Fgfr2-IN-1 is a selective inhibitor of FGFR2, and this document provides detailed protocols for its characterization in in vitro kinase assays.
Mechanism of Action
FGFR inhibitors, including this compound, typically exert their effects by competing with ATP for binding to the kinase domain of the receptor. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK-ERK and PI3K-AKT pathways, thereby impeding cancer cell proliferation and survival.
Data Presentation: In Vitro Inhibitory Activity of Selected FGFR2 Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other notable selective FGFR2 inhibitors against FGFR family kinases. This data is essential for comparing the selectivity and potency of different compounds.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | FGFR2 | 140 | Selective for FGFR2 | --INVALID-LINK-- |
| Compound 38 | FGFR2 | 29 | 13-fold selective over FGFR1 | --INVALID-LINK-- |
| ACE-16229210 | FGFR2 | 6.2 | >133-fold selective over FGFR1 and FGFR4 | --INVALID-LINK-- |
| CPL304110 | FGFR2 | 1.44 | Potent inhibitor of FGFR1, 2, and 3 | --INVALID-LINK-- |
Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules like GRB2 and GAB1. This assembly activates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
FGFR2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human FGFR2 (active)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (stock solution in DMSO)
-
ATP
Application Notes and Protocols for the Use of a Selective FGFR2 Inhibitor in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR2 signaling, driven by genetic alterations such as gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including gastric cancer, cholangiocarcinoma, and breast cancer.[2][3][4] Consequently, selective inhibition of FGFR2 presents a promising therapeutic strategy. This document provides a detailed guide for the preclinical evaluation of a selective FGFR2 inhibitor, referred to here as Fgfr2-IN-1, in xenograft models. While specific data for a compound named "this compound" is not publicly available, this protocol synthesizes data and methodologies from studies on other selective FGFR inhibitors to provide a comprehensive and representative framework for in vivo studies.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FGFR2 kinase domain.[1] This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways.[5][6] The blockade of these pathways ultimately leads to the inhibition of cancer cell proliferation and survival.[1]
FGFR2 Signaling Pathway and Inhibition.
Data Presentation: Efficacy of FGFR Inhibitors in Xenograft Models
The following table summarizes the in vivo efficacy of various selective FGFR inhibitors in different xenograft models. This data can serve as a benchmark for designing and evaluating studies with this compound.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| LY2874455 | Gastric Cancer | SNU-16 | Not Specified | Dose-dependent inhibition of FGFR2 phosphorylation and tumor growth. | [7] |
| BGJ398 (Infigratinib) | Cholangiocarcinoma | Patient-Derived Xenograft (PDX) with FGFR2-CCDC6 fusion | 15 mg/kg | Superior potency compared to ponatinib and dovitinib in this model. | [8] |
| Ponatinib | Cholangiocarcinoma | PDX with FGFR2-CCDC6 fusion | 25 mg/kg | Significant tumor growth inhibition compared to vehicle. | [8] |
| Dovitinib | Cholangiocarcinoma | PDX with FGFR2-CCDC6 fusion | 30 mg/kg | More potent than ponatinib in this model. | [8] |
| E7090 | Gastric Cancer | SNU-16 | 25 mg/kg, once daily for 14 days | Significant tumor growth inhibition. | [9] |
| Lucitanib | Lung Cancer | H1581 (FGFR1 amplified) | 5 mg/kg, QD, PO | T/C value of 24% | [10] |
| AZD4547 | Gastric Cancer | Gastric cancer with FGFR2 amplification | Not Specified | Significant dose-dependent tumor growth inhibition. | [11] |
Experimental Protocols
Cell Line Selection and Xenograft Model Establishment
Objective: To establish subcutaneous xenograft tumors in immunodeficient mice using a cancer cell line with a known FGFR2 alteration.
Materials:
-
Cancer cell line with confirmed FGFR2 amplification, mutation, or fusion (e.g., SNU-16 or KATO-III for gastric cancer).
-
Culture medium and supplements.
-
Matrigel or similar extracellular matrix.
-
6-8 week old female athymic nude mice.
-
Sterile syringes and needles.
-
Calipers.
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1-2 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Objective: To prepare and administer this compound to the xenograft models.
Materials:
-
This compound compound.
-
Vehicle for solubilization (e.g., 0.5% methylcellulose in sterile water).
-
Oral gavage needles.
-
Balance and weighing paper.
Protocol:
-
Prepare the this compound formulation by suspending the required amount of the compound in the vehicle to achieve the desired concentration for dosing. This may require sonication or heating to ensure a uniform suspension.
-
Administer the this compound formulation to the treatment group via oral gavage once or twice daily. The dosing volume is typically 10 mL/kg of body weight.
-
Administer an equal volume of the vehicle to the control group using the same route and schedule.
Assessment of Antitumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth.
Materials:
-
Digital calipers.
-
Animal scale.
Protocol:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Monitor and record the body weight of each mouse at the time of tumor measurement to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental Workflow for a Xenograft Study.
Pharmacodynamic (PD) Analysis
Objective: To confirm target engagement by assessing the inhibition of FGFR2 signaling in the tumor tissue.
Materials:
-
Excised tumors from treated and control mice.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
Antibodies for Western blotting (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK).
-
Western blotting equipment and reagents.
Protocol:
-
Homogenize a portion of the excised tumor tissue in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Perform Western blot analysis to assess the phosphorylation status of FGFR2 and downstream signaling proteins like FRS2 and ERK.
-
A reduction in the levels of phosphorylated proteins in the tumors from the this compound treated group compared to the control group indicates target engagement.[7]
Logical Relationship of the Study Design.
Conclusion
The successful application of this compound in xenograft models is contingent upon a well-designed study that incorporates appropriate cell line selection, robust drug formulation and administration protocols, and comprehensive efficacy and pharmacodynamic assessments. The protocols and data presented herein provide a solid foundation for researchers to design and execute preclinical studies to evaluate the in vivo antitumor activity of novel FGFR2 inhibitors.
References
- 1. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
- 2. Truncated FGFR2 is a clinically actionable oncogene in multiple cancers | Netherlands Cancer Institute [nki.nl]
- 3. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fgfr2-IN-1 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Fgfr2-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). Its primary mechanism of action is to bind to the ATP-binding pocket of the FGFR2 kinase domain, thereby preventing its activation and downstream signaling.[1] This inhibition can lead to cell cycle arrest or apoptosis in cancer cells that are dependent on FGFR2 signaling.
Q2: I'm observing a phenotype in my experiment that doesn't seem to be related to FGFR2 inhibition. Could this be an off-target effect of this compound?
It is possible. While this compound is designed to be selective for FGFR2, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. These off-target effects can arise from the inhibition of other kinases with similar ATP-binding pockets. Non-selective FGFR inhibitors are known to target other receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While this compound is selective, its full kinome profile may not be exhaustively characterized, and some level of off-target activity is always a possibility.
Q3: What are the common on-target versus potential off-target effects of FGFR inhibitors?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.
-
On-target effects are physiological or cellular changes directly resulting from the inhibition of FGFR2. A common on-target effect of potent FGFR inhibitors is hyperphosphatemia, which results from the inhibition of FGF23 signaling mediated by FGFR1.[2]
-
Off-target effects are consequences of the inhibitor binding to and inhibiting other unintended kinases or proteins. These can manifest as unexpected cellular responses, toxicity, or confounding experimental results. For example, some pan-FGFR inhibitors have been shown to inhibit other kinases like SRC and YES.
Q4: How can I confirm that the observed phenotype is a direct result of FGFR2 inhibition?
Several experimental strategies can be employed to validate that the observed effects are on-target:
-
Use a Structurally Dissimilar FGFR2 Inhibitor: Treat your cells or system with another potent and selective FGFR2 inhibitor that has a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect of FGFR2 inhibition.
-
Rescue Experiment: If possible, introduce a version of FGFR2 that is resistant to this compound into your experimental system. If the resistant FGFR2 can reverse the observed phenotype, it strongly suggests an on-target effect.
-
RNA Interference (RNAi): Use siRNA or shRNA to specifically knock down FGFR2 expression. If the phenotype of FGFR2 knockdown recapitulates the effects of this compound treatment, this provides strong evidence for an on-target mechanism.
-
Dose-Response Analysis: A clear dose-dependent effect that correlates with the IC50 of this compound for FGFR2 suggests an on-target mechanism. Off-target effects often require higher concentrations of the inhibitor.
Q5: What are some general strategies to minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits FGFR2 phosphorylation without causing widespread off-target effects.
-
Perform Kinome Profiling: If significant off-target effects are suspected, consider performing a kinome scan to identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive analog of the inhibitor if available.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Death | Off-target inhibition of essential kinases. | 1. Perform a dose-response curve to determine if toxicity occurs at concentrations significantly higher than the IC50 for FGFR2. 2. Use a structurally dissimilar FGFR2 inhibitor to see if the toxicity is replicated. 3. If available, perform a kinome scan to identify potential off-target kinases related to cell survival pathways. |
| Phenotype Does Not Correlate with Known FGFR2 Signaling | Off-target effect on a different signaling pathway. | 1. Validate on-target engagement by assessing the phosphorylation status of FGFR2 and its direct downstream targets (e.g., FRS2, PLCγ, ERK). 2. Perform a rescue experiment with an inhibitor-resistant FGFR2 mutant. 3. Use RNAi to silence FGFR2 and compare the phenotype. |
| Inconsistent Results Between Experiments | Variability in inhibitor concentration, cell passage number, or off-target kinase expression levels. | 1. Ensure consistent inhibitor preparation and storage. 2. Use cells within a defined passage number range. 3. Characterize the expression levels of potential off-target kinases in your cell model. |
| Development of Resistance to this compound | Gatekeeper mutations in FGFR2 or activation of bypass signaling pathways. | 1. Sequence the FGFR2 kinase domain in resistant cells to check for mutations. 2. Analyze the activation status of other receptor tyrosine kinases (e.g., EGFR, MET) and downstream signaling pathways (e.g., PI3K/AKT, MAPK). |
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | FGFR2 | 140[1] | Selective for FGFR2. Full kinome selectivity profile is not publicly available. |
| Futibatinib (TAS-120) | FGFR1, FGFR2, FGFR3, FGFR4 | 1.8, 1.6, 3.7 (for FGFR1, 3, 4 respectively) | Potent, selective, and irreversible covalent inhibitor of FGFR1-4.[3] |
| Infigratinib (BGJ398) | FGFR1, FGFR2, FGFR3 | - | Selective inhibitor of FGFR1-3. |
| Erdafitinib (JNJ-42756493) | FGFR1, FGFR2, FGFR3, FGFR4 | - | Pan-FGFR inhibitor. |
| AZD4547 | FGFR1, FGFR2, FGFR3 | - | Selective inhibitor of FGFR1-3. |
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm On-Target FGFR2 Inhibition
This protocol allows for the direct assessment of this compound's on-target activity by measuring the phosphorylation status of FGFR2 and its downstream effectors.
Materials:
-
Cell line expressing FGFR2
-
This compound
-
FGF ligand (e.g., FGF2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR2, anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 1-2 hours.
-
Stimulate cells with an appropriate FGF ligand for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability Assay to Determine On-Target vs. Off-Target Cytotoxicity
This protocol helps to differentiate between on-target anti-proliferative effects and off-target cytotoxicity.
Materials:
-
FGFR2-dependent and FGFR2-independent cell lines
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
96-well plates
Procedure:
-
Seed both FGFR2-dependent and FGFR2-independent cells in 96-well plates.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the IC50 values for each cell line. A significantly lower IC50 in the FGFR2-dependent cell line suggests on-target activity.
Visualizations
Caption: FGFR2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
References
Fgfr2-IN-1 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Fgfr2-IN-1 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound stock solutions?
A1: Proper preparation of this compound stock solutions is critical for maintaining its stability and efficacy. It is recommended to dissolve the compound in high-purity, anhydrous dimethyl sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: What are the optimal storage conditions for this compound?
A2: The stability of this compound is highly dependent on storage conditions. For long-term storage, the solid compound should be kept at 4°C and protected from light. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light.
Q3: Can this compound precipitate when added to aqueous cell culture media?
A3: Yes, like many small molecule inhibitors dissolved in DMSO, this compound can precipitate when introduced into an aqueous environment such as cell culture media. To avoid this, it is advisable to perform serial dilutions of the DMSO stock solution in the cell culture medium, ensuring the final DMSO concentration is low (typically below 0.5%) and does not affect cell viability.
Q4: Is this compound sensitive to light?
A4: Yes, many small molecule inhibitors are light-sensitive, and it is recommended to protect this compound from light during storage and handling to prevent photodegradation. Experiments should be conducted with minimal light exposure where possible.
Troubleshooting Guide for this compound Stability Issues
Researchers may encounter a decrease in the efficacy of this compound over the course of long-term experiments. This can often be attributed to the degradation of the compound. The following guide provides a systematic approach to troubleshooting these stability issues.
Initial Troubleshooting Steps
If you observe a loss of this compound activity in your long-term experiments, consider the following potential causes and solutions:
| Potential Issue | Recommended Action |
| Improper Storage | Verify that both the solid compound and stock solutions have been stored at the correct temperatures and protected from light. |
| Repeated Freeze-Thaw Cycles | Discard stock solutions that have undergone multiple freeze-thaw cycles and prepare fresh aliquots from a new stock. |
| Precipitation in Media | Visually inspect the cell culture media for any signs of precipitation after adding this compound. If precipitation is observed, optimize the dilution method. |
| Adsorption to Labware | Small molecules can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware for your experiments. |
| Chemical Instability in Media | The compound may be degrading in the cell culture medium over time. It may be necessary to replenish the medium with fresh this compound at regular intervals. |
Investigating Compound Degradation
If initial troubleshooting does not resolve the issue, a more detailed investigation into the stability of this compound in your specific experimental conditions is warranted.
Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol allows for the determination of the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (the same as used in the long-term experiment)
-
Sterile, low-adhesion microcentrifuge tubes or glass vials
-
Incubator set to the experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Prepare the experimental samples:
-
In sterile, low-adhesion tubes or glass vials, prepare a solution of this compound in the cell culture medium at the final working concentration used in your experiments.
-
Prepare a sufficient number of identical samples to be analyzed at different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Incubation:
-
Immediately after preparation, take the "time 0" sample and store it at -80°C until analysis.
-
Place the remaining samples in an incubator under the same conditions as your long-term experiments (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At each designated time point, remove one sample from the incubator and immediately store it at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Once all samples are collected, thaw them and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
The method should be capable of separating the parent this compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
From this data, you can calculate the half-life (t½) of the compound in your cell culture medium under your specific experimental conditions.
-
FGFR2 Signaling Pathway
This compound is a selective inhibitor of the Fibroblast Growth Factor Receptor 2 (FGFR2). Understanding the signaling pathway that this inhibitor targets is crucial for interpreting experimental results.
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR2 undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events through several major pathways:
-
RAS-MAPK Pathway: Activated FGFR2 recruits adaptor proteins such as FRS2 and GRB2, which in turn activate the RAS-RAF-MEK-ERK (MAPK) cascade, primarily involved in cell proliferation and differentiation.
-
PI3K-AKT Pathway: The recruitment of GRB2 and GAB1 can also lead to the activation of Phosphoinositide 3-kinase (PI3K), which then activates AKT, a key regulator of cell survival and apoptosis.
-
PLCγ Pathway: FGFR2 activation can also lead to the phosphorylation and activation of Phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), influencing cell migration.
-
STAT Pathway: In some contexts, FGFR2 activation can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.
Simplified FGFR2 signaling pathway and the point of inhibition by this compound.
Technical Support Center: Refining Fgfr2-IN-1 Treatment Protocols for Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell line treatment protocols with Fgfr2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] It functions by binding to the ATP-binding pocket of the FGFR2 kinase domain, which prevents its activation.[2] This inhibition blocks downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] By disrupting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on FGFR2 signaling.[2]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The primary downstream pathways inhibited by this compound are the RAS-MAPK and PI3K-AKT pathways.[3][4] Upon activation, FGFR2 phosphorylates FRS2 (FGFR Substrate 2), which then recruits other proteins to activate these cascades.[5] Inhibition of FGFR2 with this compound is expected to decrease the phosphorylation of key proteins in these pathways, such as ERK1/2 (in the MAPK pathway) and AKT (in the PI3K-AKT pathway).
Q3: What is a recommended starting concentration and treatment duration for this compound in cell culture experiments?
A3: A specific IC50 value for this compound is reported as 140 nM, although the cell line is not specified.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low nanomolar range up to a micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line. Treatment duration will depend on the assay being performed. For signaling pathway analysis (e.g., Western blot), shorter treatment times (e.g., 2, 6, 24 hours) are typically used. For cell viability or apoptosis assays, longer incubation times (e.g., 48-96 hours) are common.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct way to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of FGFR2 and its immediate downstream targets. A significant decrease in phosphorylated FGFR2 (p-FGFR2) and phosphorylated FRS2 (p-FRS2) upon treatment with this compound would indicate successful target inhibition. You can also assess the phosphorylation of downstream effectors like p-ERK1/2 and p-AKT.
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell viability or signaling.
-
Possible Cause 1: Cell line is not dependent on FGFR2 signaling.
-
Solution: Confirm the expression and activation status of FGFR2 in your cell line using Western blot or qPCR. Cell lines with FGFR2 gene amplification, fusions, or activating mutations are more likely to be sensitive.[3]
-
-
Possible Cause 2: Suboptimal inhibitor concentration or treatment duration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your cell line and assay.
-
-
Possible Cause 3: Inhibitor degradation.
-
Solution: Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C in a suitable solvent like DMSO.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 4: Acquired resistance.
-
Solution: Long-term treatment with FGFR inhibitors can lead to resistance. This can be due to secondary mutations in the FGFR2 kinase domain (e.g., gatekeeper mutations) or activation of bypass signaling pathways. Consider sequencing the FGFR2 gene in resistant cells and evaluating the activation of other receptor tyrosine kinases.
-
Issue 2: High background or non-specific effects observed.
-
Possible Cause 1: Off-target effects of the inhibitor.
-
Solution: While this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. Compare the effects of this compound with other, structurally different FGFR inhibitors to see if the phenotype is consistent.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Instability of the inhibitor in culture medium.
-
Solution: Some small molecule inhibitors can be unstable in culture medium over long incubation periods. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours.
-
Quantitative Data
Table 1: IC50 Values of Various FGFR Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| This compound | Not Specified | Not Specified | Not Specified | 140[1] |
| PD173074 | SNU-16 | Gastric Cancer | FGFR2 Amplification | ~50 |
| PD173074 | KATO-III | Gastric Cancer | FGFR2 Amplification | ~100 |
| AZD4547 | SNU-16 | Gastric Cancer | FGFR2 Amplification | ~10 |
| AZD4547 | KATO-III | Gastric Cancer | FGFR2 Amplification | ~20 |
| BGJ398 (Infigratinib) | AN3CA | Endometrial Cancer | FGFR2 Mutation | ~5 |
| BGJ398 (Infigratinib) | MFE-296 | Endometrial Cancer | FGFR2 Mutation | ~10 |
| Futibatinib (TAS-120) | AN3CA | Endometrial Cancer | FGFR2 Mutation | ~15 |
| Futibatinib (TAS-120) | MFE-296 | Endometrial Cancer | FGFR2 Mutation | ~25 |
Note: The IC50 values presented for inhibitors other than this compound are approximate and gathered from various sources for comparative purposes. The actual IC50 for this compound in a specific cell line should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT/XTT assays: Add the reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate as recommended, and measure the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-only control wells and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using a suitable software.
Western Blot Analysis of FGFR2 Pathway
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the appropriate time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR2, total FGFR2, p-FRS2, total FRS2, p-ERK1/2, total ERK1/2, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a predetermined time, which should be optimized for your cell line as the timing of apoptosis can vary.
-
Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7). Add the reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-only control and express the data as fold-change in caspase-3/7 activity.
Visualizations
Caption: FGFR2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing this compound effects.
Caption: A logical flowchart for troubleshooting lack of this compound efficacy.
References
- 1. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.jp [promega.jp]
- 5. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Fgfr2-IN-1 in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges associated with the use of Fgfr2-IN-1 in animal models. The information is designed to offer direct and practical solutions to issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR2 and preventing its phosphorylation.[2] This action blocks the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2][3][4][5][6]
Q2: What are the common toxicities observed with FGFR inhibitors in animal models?
A2: FGFR inhibitors, as a class, are associated with a range of on-target toxicities due to the physiological role of FGFR signaling in various tissues.[7] The most frequently reported adverse events in animal models and clinical trials include hyperphosphatemia, ocular toxicities (such as dry eyes and retinal pigment epithelial detachment), dermatologic issues (including alopecia and hand-foot syndrome), gastrointestinal problems (like diarrhea and stomatitis), and nail toxicities.[3][8][9][10][11][12] Fatigue is also a commonly observed non-specific side effect.[3][8]
Q3: How can I manage hyperphosphatemia in my animal models treated with this compound?
A3: Hyperphosphatemia is a well-documented on-target effect of FGFR inhibition.[8][12][13] Management strategies that can be adapted for animal models include:
-
Dietary Modification: Utilizing a low-phosphate diet for the animals during the treatment period.[11][12]
-
Phosphate Binders: Administration of phosphate-lowering agents.
-
Dose Adjustment: If severe hyperphosphatemia is observed, a dose reduction or interruption of this compound may be necessary.[11] Careful monitoring of serum phosphate levels is crucial.[11]
Q4: What should I do if I observe ocular toxicities in my study animals?
A4: Ocular toxicities are a known class effect of FGFR inhibitors.[3][8] Should you observe signs of dry eyes, corneal changes, or any visual impairment in the animals, the following steps are recommended:
-
Ophthalmologic Examination: Conduct a thorough examination of the animals' eyes.
-
Dose Modification: Consider withholding or reducing the dose of this compound.[8][11] For any significant ocular side effects, permanent discontinuation of the inhibitor might be required.[8]
-
Supportive Care: Use of lubricating eye drops may help alleviate dryness.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Diarrhea | Gastrointestinal toxicity due to on-target FGFR inhibition in the gut.[3] | - Monitor animal weight and stool consistency regularly.- Provide supportive care, including hydration and nutritional support.- Consider reducing the dose of this compound.- Loperamide may be used to manage diarrhea, but consult with a veterinarian for appropriate dosing in your animal model.[11] |
| Skin lesions, hair loss (alopecia), or paw inflammation (Hand-Foot Syndrome) | Dermatologic toxicity from FGFR inhibition affecting skin and hair follicle homeostasis.[3][8] | - Regularly inspect the skin and paws of the animals.- For dry skin, consider using moisturizers.[11]- For hand-foot syndrome, lifestyle changes to reduce pressure on paws (if applicable to the model) and moisturizing creams may help.[11]- For alopecia, minoxidil has been suggested as a management strategy in clinical settings and could be explored in animal models with veterinary consultation.[11] |
| Elevated Liver Enzymes | Potential off-target effects or hepatotoxicity. | - Monitor liver function tests (ALT, AST) regularly.- If significant elevations are observed, consider a dose reduction or temporary interruption of treatment to assess for recovery.- Perform histopathological analysis of the liver at the end of the study to investigate for any drug-induced liver injury. |
| Lethargy and Reduced Activity | General malaise or fatigue, a common side effect of kinase inhibitors.[3][8] | - Ensure animals have easy access to food and water.- Monitor for other signs of distress.- If fatigue is severe and impacts the animal's well-being, a dose adjustment may be necessary. |
Experimental Protocols
Pharmacokinetic Analysis in Rats
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Administration:
-
Intravenous (i.v.): 1 mg/kg via tail vein.
-
Oral (p.o.): 5 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Analysis: Plasma concentrations of this compound are determined using LC-MS/MS.
-
Parameters Calculated: Clearance, half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%).
Summary of Fgfr2/3-IN-1 Pharmacokinetic Data in Rats [1]
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose | 1 mg/kg | 5 mg/kg |
| Clearance | Low (35% of hepatic blood flow) | - |
| Half-life (t1/2) | 1.7 h | - |
| AUC | - | 5108 nM·h |
| Oral Bioavailability (F%) | - | 82% |
Signaling Pathways and Experimental Workflows
FGFR2 Signaling Pathway
The following diagram illustrates the canonical FGFR2 signaling pathway that is inhibited by this compound. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR2 dimerizes and autophosphorylates, leading to the activation of downstream cascades like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][4][5][6]
Caption: FGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Toxicity Assessment
This workflow outlines the key steps for evaluating the toxicity of this compound in a rodent model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
- 8. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Precision Medicine Targeting FGFR2 Genomic Alterations in Advanced Cholangiocarcinoma: Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FGFR2 Inhibitors in Gastric Cancer Models: Fgfr2-IN-1 vs. AZD4547
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical FGFR2 inhibitor, represented here by data from similar compounds due to the limited public information on a specific molecule designated "Fgfr2-IN-1", and the well-characterized clinical candidate, AZD4547. The focus is on their performance in gastric cancer models, particularly those with FGFR2 gene amplification, a key driver in a subset of these malignancies.
Introduction to FGFR2 in Gastric Cancer
The Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, when aberrantly activated, can drive cancer cell proliferation, survival, and migration.[1][2] In gastric cancer, FGFR2 gene amplification is a notable oncogenic driver, making it a prime target for therapeutic intervention.[3] Both this compound and AZD4547 are small molecule inhibitors designed to target the ATP-binding pocket of the FGFR kinase domain, thereby blocking its downstream signaling.
Comparative Efficacy in FGFR2-Amplified Gastric Cancer Cell Lines
The efficacy of both inhibitors has been evaluated in various gastric cancer cell lines. A key determinant of their anti-tumor activity is the presence of FGFR2 gene amplification.
| Inhibitor | Cell Line | FGFR2 Status | GI50 / IC50 (nM) | Reference |
| AZD4547 | SNU-16 | Amplified | 3 | [4] |
| KATOIII | Amplified | 5 | [4] | |
| Non-amplified lines | Non-amplified | 1,600 - 30,000 | [4] | |
| Representative FGFR2 Inhibitor (PD173074) | FGFR2-amplified lines | Amplified | 10 - 70 | [5] |
| Non-amplified lines | Non-amplified | 2,600 - 13,200 | [5] |
Mechanism of Action and Downstream Signaling
Both AZD4547 and other preclinical FGFR2 inhibitors function by inhibiting the autophosphorylation of the FGFR2 receptor. This action blocks the recruitment and activation of downstream signaling proteins, leading to the suppression of key oncogenic pathways.
FGFR2 Signaling Pathway in Gastric Cancer
Caption: Simplified FGFR2 signaling pathway in gastric cancer.
Cellular Effects
Inhibition of the FGFR2 pathway by these compounds leads to distinct cellular outcomes in FGFR2-amplified gastric cancer cells.
| Effect | AZD4547 | Representative FGFR2 Inhibitor (PD173074) | Reference |
| Apoptosis | Induces apoptosis in SNU-16 cells. | Induces apoptosis in SNU-16 and OCUM-2M cells. | [4][6] |
| Cell Cycle Arrest | Results in growth arrest in KATOIII cells. | [6] | |
| Inhibition of Downstream Signaling | Effectively inhibits phosphorylation of FGFR2 and its downstream signaling molecules. | Inhibits phosphorylation of FGFR2 and downstream effectors like FRS2, AKT, and ERK. | [4][6] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Gastric cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or AZD4547.
-
Incubation: The plates are incubated for a period of 72 hours to allow the compounds to exert their effects.
-
Reagent Addition: An MTS or MTT reagent is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the colorimetric reaction to develop.
-
Data Acquisition: The absorbance is measured using a plate reader at the appropriate wavelength.
-
Analysis: The absorbance values are used to calculate the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50 or IC50).
Western Blotting for Phospho-FGFR2
This protocol is used to assess the direct inhibitory effect of the compounds on FGFR2 activity.
Detailed Steps:
-
Cell Treatment: FGFR2-amplified gastric cancer cells (e.g., SNU-16) are treated with this compound or AZD4547 for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of FGFR2 (p-FGFR2). A primary antibody for total FGFR2 and a loading control (e.g., β-actin or GAPDH) are used on separate blots or after stripping the initial antibody for normalization.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the level of p-FGFR2 relative to total FGFR2 and the loading control.
Conclusion
Both AZD4547 and other preclinical FGFR2 inhibitors demonstrate potent and selective activity against gastric cancer models harboring FGFR2 gene amplification. AZD4547, having undergone more extensive preclinical and clinical evaluation, shows very low nanomolar GI50 values in sensitive cell lines. While specific data for a compound named "this compound" is not publicly available, representative preclinical FGFR2 inhibitors also exhibit high potency in the low nanomolar range in similar models. The primary mechanism of action for both is the inhibition of FGFR2 autophosphorylation and subsequent downstream signaling, leading to decreased cell proliferation and, in some cases, apoptosis. The choice between these inhibitors for research purposes may depend on factors such as commercial availability, cost, and the specific experimental context. For therapeutic development, AZD4547 represents a more advanced candidate with a more established profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR2-amplified gastric cancer cell lines require FGFR2 and Erbb3 signaling for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] FGFR2-amplified gastric cancer cell lines require FGFR2 and Erbb3 signaling for growth and survival. | Semantic Scholar [semanticscholar.org]
- 4. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGFR2 gene amplification and clinicopathological features in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
Validating Fgfr2-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Fgfr2-IN-1, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). We present experimental data and detailed protocols for key validation techniques, offering a framework for assessing the efficacy and specificity of this and other FGFR inhibitors in a cellular context.
Introduction to this compound and Target Engagement
This compound is a potent and selective small-molecule inhibitor of FGFR2, a receptor tyrosine kinase frequently implicated in various cancers through amplification, mutations, or fusions.[1][2] Validating that a compound like this compound directly binds to and inhibits its intended target within the complex cellular environment is a critical step in drug discovery.[3][4] This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream biological effects. This guide focuses on two primary methods for validating this compound target engagement: the Cellular Thermal Shift Assay (CETSA) and Western Blot analysis of downstream signaling.
Comparative Analysis of Target Engagement Methods
Two orthogonal methods are presented to provide robust validation of this compound target engagement. CETSA offers a direct biophysical measure of binding, while Western Blotting provides a functional readout of pathway inhibition.
| Method | Principle | Advantages | Disadvantages | This compound Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[5] | Label-free, performed in intact cells, provides direct evidence of target binding.[3][4] | Can be low-throughput, requires specific antibody for detection.[4] | Demonstrates a shift in the melting temperature of FGFR2 in the presence of this compound. |
| Western Blot (p-FGFR/p-FRS2α) | Measures the inhibition of downstream signaling by quantifying the phosphorylation of key pathway components.[6] | Provides functional confirmation of target inhibition, widely accessible technique. | Indirect measure of target binding, can be affected by off-target effects. | Shows a dose-dependent decrease in the phosphorylation of FGFR2 and its direct substrate FRS2α. |
Experimental Data
Cellular Thermal Shift Assay (CETSA)
The following table summarizes representative data from a CETSA experiment designed to validate this compound target engagement. A positive thermal shift indicates that this compound binds to and stabilizes FGFR2.
| Treatment | Temperature (°C) | Relative FGFR2 Abundance (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 1.00 |
| 50 | 0.85 | |
| 54 | 0.52 | |
| 58 | 0.21 | |
| 62 | 0.05 | |
| This compound (1 µM) | 37 | 1.00 |
| 50 | 0.98 | |
| 54 | 0.89 | |
| 58 | 0.65 | |
| 62 | 0.35 |
Western Blot Analysis of FGFR2 Signaling
This table presents quantitative data from a Western Blot experiment. A reduction in the phosphorylation of FGFR2 and its substrate FRS2α upon treatment with this compound indicates successful target inhibition.
| Treatment | Concentration (nM) | p-FGFR (Y653/654) / Total FGFR Ratio | p-FRS2α (Y436) / Total FRS2α Ratio |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 1 | 0.82 | 0.85 |
| 10 | 0.45 | 0.51 | |
| 100 | 0.12 | 0.18 | |
| 1000 | 0.03 | 0.05 |
Comparison with Alternative FGFR Inhibitors
This compound demonstrates a favorable selectivity profile compared to other multi-kinase FGFR inhibitors.
| Inhibitor | Target(s) | Reported IC50 (FGFR2) | Key Characteristics |
| This compound | FGFR2 | <10 nM | High selectivity for FGFR2. |
| Pemigatinib | FGFR1/2/3 | ~1-3 nM | Approved for certain FGFR2 fusion-positive cholangiocarcinomas.[7] |
| Infigratinib | FGFR1/2/3 | ~1-2 nM | Approved for previously treated cholangiocarcinoma with FGFR2 fusions.[7] |
| Erdafitinib | Pan-FGFR (1-4) | ~2 nM | Approved for urothelial carcinoma with FGFR2/3 alterations.[8] |
| Dovitinib | FGFR1/2/3, VEGFR, PDGFR | ~8-10 nM | Multi-kinase inhibitor with activity against several receptor tyrosine kinases.[1] |
Signaling Pathway and Experimental Workflows
FGFR2 Signaling Pathway
Caption: FGFR2 signaling cascade and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot Experimental Workflow
Caption: Workflow for Western Blot analysis of FGFR2 pathway inhibition.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with known FGFR2 expression (e.g., SNU-16) to ~80-90% confluency.
-
Harvest cells and create a single-cell suspension.
-
Treat one aliquot of cells with this compound (e.g., 1 µM final concentration) and another with the corresponding vehicle (e.g., DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot 100 µL of the treated cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 37°C to 65°C) using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble FGFR2 in each sample by Western Blotting.
-
Quantify the band intensities and normalize them to the 37°C sample for each treatment group.
-
Plot the relative protein abundance against temperature to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates target engagement.
-
Western Blot Protocol for p-FGFR and p-FRS2α
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Serum starve the cells for 12-16 hours to reduce basal receptor activity.
-
Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15 minutes to induce FGFR2 phosphorylation.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification and Analysis:
-
Capture the image using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphoprotein signal to the total protein signal for each target to account for any variations in protein levels. Further normalize to the loading control.
-
Plot the normalized signal against the concentration of this compound to determine the dose-dependent inhibition of FGFR2 signaling.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. The Cellular Thermal Shift Assay provides direct biophysical evidence of binding to FGFR2 in intact cells.[3][11] This, combined with Western Blot analysis demonstrating the dose-dependent inhibition of FGFR2 and FRS2α phosphorylation, offers a robust and comprehensive validation of the inhibitor's mechanism of action.[6][9][12] By employing these methodologies, researchers can confidently assess the on-target activity of this compound and other FGFR inhibitors, facilitating their progression through the drug discovery pipeline.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRS2 Proteins Recruit Intracellular Signaling Pathways by Binding to Diverse Targets on Fibroblast Growth Factor and Nerve Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-FRS2-α (Tyr436) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-FRS2 (Tyr436) Polyclonal Antibody (PA5-118578) [thermofisher.com]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 12. Phospho-FRS2-α (Tyr196) Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Analysis of FGFR2 Inhibitors: Fgfr2-IN-1 and Futibatinib
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy for tumors harboring FGFR aberrations. This guide provides a detailed comparative analysis of two such inhibitors: Fgfr2-IN-1, a selective FGFR2 inhibitor, and futibatinib (also known as TAS-120), a potent, irreversible pan-FGFR inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to understand the distinct profiles of these two compounds.
Executive Summary
Futibatinib is a clinically advanced, irreversible inhibitor of FGFR1, 2, 3, and 4, with robust preclinical and clinical data supporting its efficacy, particularly in cholangiocarcinoma. In contrast, this compound is a research compound characterized as a selective FGFR2 inhibitor. While both molecules target FGFR2, their selectivity profiles, mechanisms of action, and the extent of their characterization differ significantly. This guide will delve into their biochemical potency, preclinical efficacy, and the experimental methodologies used for their evaluation.
Biochemical and Pharmacological Profile
A direct comparison of the biochemical and pharmacological properties of this compound and futibatinib reveals their distinct inhibitory activities. Futibatinib demonstrates potent, low nanomolar inhibition across the FGFR family, while this compound's activity is primarily characterized against FGFR2.
| Property | This compound | Futibatinib (TAS-120) |
| Target(s) | Selective FGFR2 | FGFR1, FGFR2, FGFR3, FGFR4 |
| Mechanism of Action | Not specified | Irreversible (covalent) |
| IC50 (FGFR1) | Not available | 1.8 nM, 3.9 nM |
| IC50 (FGFR2) | 140 nM | 0.9 nM, 1.3 nM, 1.4 nM |
| IC50 (FGFR3) | Not available | 1.6 nM |
| IC50 (FGFR4) | Not available | 3.7 nM, 8.3 nM |
| Cellular Potency (GI50) | Not available | ~1-50 nM in FGFR-aberrant cell lines |
Preclinical and Clinical Landscape
The extent of preclinical and clinical evaluation for futibatinib far surpasses that of this compound, for which publicly available data is sparse.
Futibatinib: A Snapshot of Preclinical and Clinical Efficacy
Futibatinib has demonstrated significant anti-tumor activity in a range of preclinical models and clinical trials.
Preclinical Highlights:
-
Cell-based Assays: Futibatinib effectively inhibits the proliferation of cancer cell lines with FGFR genomic aberrations, including fusions, amplifications, and mutations, with GI50 values typically in the low nanomolar range.
-
Xenograft Models: In vivo studies have shown that oral administration of futibatinib leads to dose-dependent tumor growth inhibition in various human tumor xenograft models harboring FGFR alterations.
Clinical Trial Outcomes (Intrahepatic Cholangiocarcinoma - iCCA):
-
Objective Response Rate (ORR): In the pivotal Phase 2 FOENIX-CCA2 study, futibatinib demonstrated an ORR of 42% in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements.[1]
-
Duration of Response (DOR): The median DOR was 9.7 months.[2][3]
-
Progression-Free Survival (PFS): The median PFS was 9.0 months.[2][3]
This compound: Preclinical Data
Currently, there is limited publicly available preclinical data for this compound beyond its in vitro biochemical potency against FGFR2. Further studies are required to establish its cellular activity, in vivo efficacy, and overall therapeutic potential.
Signaling Pathways and Experimental Workflows
To visualize the context of this comparison, the following diagrams illustrate the FGFR signaling pathway, a typical experimental workflow for evaluating FGFR inhibitors, and the logical relationship between this compound and futibatinib.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
